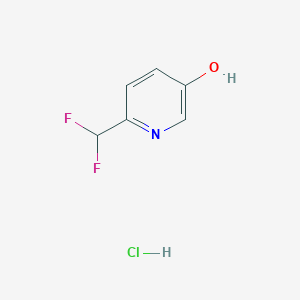

6-(Difluoromethyl)pyridin-3-ol hydrochloride

Description

Historical Development of Difluoromethylated Pyridine Research

The exploration of difluoromethylated pyridines emerged alongside advances in fluorine chemistry during the late 20th century. Early methodologies relied on halogen-exchange reactions using hazardous reagents such as chlorodifluoromethane (Freon-22), which fell out of favor due to environmental concerns. The 2010s marked a turning point with the introduction of safer, more sustainable difluoromethylation strategies. For instance, scalable syntheses of related compounds, such as 4-(difluoromethyl)pyridin-2-amine, demonstrated the feasibility of multi-step, one-pot procedures using commercially available precursors like 2,2-difluoroacetic anhydride. By 2020, photoredox catalysis enabled direct C–H difluoromethylation of heterocycles, bypassing pre-functionalization and metal catalysts. These innovations laid the groundwork for synthesizing 6-(difluoromethyl)pyridin-3-ol hydrochloride, which leverages both traditional stepwise approaches and modern catalytic methods.

Significance in Organofluorine Chemistry

The difluoromethyl ($$ \text{CF}_2\text{H} $$) group in this compound serves as a versatile bioisostere, mimicking thiols, hydroxyls, and amides in drug design. Its electron-withdrawing nature and lipophilicity enhance membrane permeability and metabolic stability, making it valuable in optimizing pharmacokinetic profiles. For example, difluoromethylated pyridines are intermediates in synthesizing anticancer agents, as seen in the activity of 2′-deoxy-5-difluoromethyluridine against cancer cell lines. Additionally, the hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays. The compound’s synthesis—often involving nitrile intermediates and cyclization reactions—highlights its role in expanding organofluorine compound libraries.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}6\text{ClF}_2\text{NO} $$ | |

| Molecular Weight | 181.57 g/mol | |

| CAS Number | 2007915-85-5 | |

| Key Functional Groups | Pyridine, hydroxyl, difluoromethyl |

Intellectual Evolution of Difluoromethylated Heterocycles

The intellectual trajectory of difluoromethylated heterocycles has shifted from empirical discovery to rational design. Early methods, such as the Swarts reaction, were limited by reagent toxicity and low selectivity. The 2019 synthesis of 4-(difluoromethyl)pyridin-2-amine via a five-step, two-pot procedure represented a milestone in scalability, achieving a 46% overall yield. Subsequent advances in photocatalysis enabled direct C–H functionalization, as demonstrated in the oxidative difluoromethylation of heterocycles using $$ \text{O}_2 $$ as a green oxidant. These methodologies contrast sharply with traditional approaches, offering shorter synthetic routes and higher atom economy. For this compound, this evolution is evident in the use of zinc-mediated reductions and solvent-switch techniques to streamline purification.

Structural Classification within Fluorinated Pyridine Series

This compound belongs to a subclass of monofluorinated pyridines characterized by selective substitution patterns. Compared to derivatives like 4-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridin-3-ol (CAS 1807002-55-6), which features multiple fluorinated groups, this compound adopts a simpler structure with a single difluoromethyl substituent. The hydroxyl group at position 3 introduces hydrogen-bonding capacity, while the hydrochloride counterion enhances crystallinity and storage stability.

Table 2: Structural Comparison of Fluorinated Pyridines

The structural simplicity of this compound makes it a modular building block for further functionalization, such as etherification or coupling reactions, to access more complex fluorinated architectures.

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-6(8)5-2-1-4(10)3-9-5;/h1-3,6,10H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFSGBZGKBNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridin-3-ol core. One common method includes the reaction of pyridin-3-ol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability. Fluorinated compounds represent approximately 25% of small-molecule drugs currently in clinical use . The difluoromethyl group in 6-(difluoromethyl)pyridin-3-ol hydrochloride can potentially improve the pharmacokinetic properties of lead compounds.

-

Neonicotinoid Insecticides

- Research has shown that derivatives of pyridine, including those with difluoromethyl substitutions, can enhance the efficacy of neonicotinoid insecticides such as Imidacloprid and Thiacloprid. These compounds exhibit increased activity against pests like the green peach aphid, demonstrating the potential for developing more effective agrochemicals .

- Nicotinic Receptor Modulation

Agrochemical Applications

- Pesticide Development

-

Environmental Impact Studies

- With increasing concerns about environmental sustainability, studies have focused on the degradation pathways and environmental impact of fluorinated agrochemicals. Research indicates that modifications such as those found in 6-(difluoromethyl)pyridin-3-ol can lead to compounds with improved environmental profiles compared to their non-fluorinated counterparts .

Case Study 1: Synthesis and Efficacy Testing

A study investigated the synthesis of various difluoromethylated pyridine derivatives, including this compound, focusing on their insecticidal properties. The results indicated that these derivatives exhibited enhanced effectiveness against common agricultural pests compared to traditional pesticides .

Case Study 2: Pharmacological Evaluation

In another study, the pharmacological effects of a series of pyridine derivatives were evaluated for their ability to bind to nAChRs. The results demonstrated that compounds containing difluoromethyl groups showed improved binding affinity and selectivity, suggesting potential therapeutic applications in treating nicotine dependence .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0)

5-(Trifluoromethyl)pyridin-3-ol Hydrochloride (CAS 1820673-40-2)

- Molecular Formula: C₆H₅ClF₃NO

- Molecular Weight : 219.56 g/mol

- Key Differences: Trifluoromethyl group at position 5 instead of 4.

6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6)

Difluoromethyl Pyridine Derivatives with Varied Functional Groups

6-(Difluoromethyl)pyridin-3-amine Hydrochloride (CAS 1646152-50-2)

- Molecular Formula : C₆H₇ClF₂N₂

- Molecular Weight : 196.58 g/mol

- Applications: Intermediate in kinase inhibitor synthesis .

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 2231675-25-3)

Comparative Data Table

Key Research Findings

- Fluorine Impact: The difluoromethyl group in 6-(Difluoromethyl)pyridin-3-ol HCl balances electronegativity and steric effects, improving metabolic stability over non-fluorinated analogs (e.g., 6-(hydroxymethyl)pyridin-3-ol HCl) .

- Substituent Position : Trifluoromethyl at position 5 (CAS 1820673-40-2) vs. 6 alters electronic properties, affecting binding affinity in enzyme assays .

- Structural Rigidity : Bicyclic derivatives (e.g., CAS 2231675-25-3) show enhanced pharmacokinetic profiles due to restricted conformational flexibility .

Biological Activity

6-(Difluoromethyl)pyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique difluoromethyl group enhances its chemical properties, making it a subject of interest for various biological applications, including enzyme interaction studies and potential therapeutic uses.

- Molecular Formula : C6H6ClF2NO

- Molecular Weight : 181.57 g/mol

The compound is synthesized by introducing a difluoromethyl group to the pyridin-3-ol core, typically through reactions involving difluoromethylating agents under controlled conditions. This modification is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity, leading to modulation of enzymatic activities. This compound has been investigated for its potential roles in:

- Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor modulation : The compound can act as an agonist or antagonist at various receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, indicating that 6-(Difluoromethyl)pyridin-3-ol may also possess anticancer activity .

- Insecticidal Properties : Its structural analogs have been explored for use as neonicotinoid insecticides, demonstrating efficacy against agricultural pests .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Active against MRSA | |

| Anticancer | Induces cytotoxicity in GBM cells | |

| Insecticidal | Efficacy against green-peach aphid |

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of related pyridine derivatives found that modifications at specific positions significantly altered biological profiles. For instance, compounds with difluoromethyl substitutions demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells, suggesting a promising avenue for cancer therapy development .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)pyridin-3-ol | Trifluoromethyl group | Higher cytotoxicity |

| 6-(Chloromethyl)pyridin-3-ol | Chloromethyl group | Moderate activity |

| 6-(Bromomethyl)pyridin-3-ol | Bromomethyl group | Variable activity |

The presence of the difluoromethyl group in 6-(Difluoromethyl)pyridin-3-ol distinguishes it from these analogs, potentially enhancing its stability and interaction with biological targets.

Q & A

Q. What advanced techniques quantify regioselectivity in electrophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.